molecular formula C8H6BrNO3 B178724 1-(3-Bromo-5-nitrophenyl)ethanone CAS No. 127413-59-6

1-(3-Bromo-5-nitrophenyl)ethanone

Cat. No. B178724
CAS RN: 127413-59-6
M. Wt: 244.04 g/mol
InChI Key: KMNMBNPBERMCLJ-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-nitrophenyl)ethanone, also known as BNPE, is an organic compound that has been used in a variety of scientific applications, including organic synthesis and medicinal research. BNPE is composed of a nitro group, a bromine atom, and an ethanone group, and is a colorless solid at room temperature. BNPE has been studied for its potential applications in medicine, as well as its use in organic synthesis. In

Scientific Research Applications

Synthesis of Chalcone Analogues

1-(3-Bromo-5-nitrophenyl)ethanone has been utilized in the synthesis of α,β-unsaturated ketones, which are analogues of chalcones. This is achieved through an electron-transfer chain reaction, indicating its role in the formation of potentially biologically active compounds (Curti, Gellis, & Vanelle, 2007).

Phase Equilibrium Research

The compound plays a part in the study of solid-liquid phase equilibrium. Research involving similar compounds like 1-(3-nitrophenyl)ethanone has contributed to understanding ternary phase diagrams in various solvents, which is crucial in chemical separation processes (Li et al., 2019).

Crystal Structure Analysis

The structure of compounds like 1-(2-hydroxy-5-nitrophenyl)ethanone provides insights into hydrogen bonding and molecular interactions. Understanding these interactions is essential for material science and molecular design (Hibbs, Overgaard, & Piltz, 2003).

Synthesis of Biologically Active Compounds

1-(3-Bromo-5-nitrophenyl)ethanone has been used as a starting material in the synthesis of novel compounds like BMS-337197, indicating its potential in the development of therapeutic agents (Zhao et al., 2007).

Development of Antibacterial Agents

The structural features of compounds similar to 1-(3-Bromo-5-nitrophenyl)ethanone have been explored in the synthesis of new antibacterial agents. This highlights its role in medicinal chemistry and drug development (Parekh & Desai, 2006).

properties

IUPAC Name

1-(3-bromo-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3/c1-5(11)6-2-7(9)4-8(3-6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNMBNPBERMCLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00155564
Record name Ethanone, 1-(3-bromo-5-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-5-nitrophenyl)ethanone

CAS RN

127413-59-6
Record name Ethanone, 1-(3-bromo-5-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127413596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(3-bromo-5-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(3-Bromo-5-nitro-phenyl)-ethanol (12.84 g, 52.2 mmol) was dissolved in dioxane (245 ml) and manganedioxide (31.8 g, 365 mmol) was added. The reaction was refluxed for 17 hrs. The reaction was filtered and solvent was removed under reduced pressure yielding the title compound as yellow solid. 1H-NMR (500 MHz, DMSO-d6): 8.64 (s, 1H), 8.58 (s, 1H), 8.53 (s, 1H), 2.70 (s, 3H); GC/MS: 243 [(M)+].
Quantity
12.84 g
Type
reactant
Reaction Step One
Quantity
245 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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